4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro-
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Overview
Description
4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various proliferative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- can be achieved through a one-pot three-component reaction. This involves the reaction of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water . The reaction conditions typically require a controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale manufacturing. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential therapeutic agent for treating proliferative disorders, such as cancer, due to its kinase inhibitory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ). These kinases are involved in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting these kinases, 4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- can induce cell death in proliferative cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrrolo[3,2-c]pyridin-4-one derivatives: These compounds share a similar core structure but may have different substituents that alter their biological activity
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and exhibit different chemical properties and biological activities.
Uniqueness
4H-Pyrrolo[3,2-c]pyridin-4-one, 3-amino-1,5-dihydro- is unique due to its specific inhibitory activity against CSNK1α and CSNK1δ, which distinguishes it from other similar compounds. This specificity makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H7N3O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,8H2,(H,9,11) |
InChI Key |
NTYJKEFMCORNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2C1=NC=C2N |
Origin of Product |
United States |
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